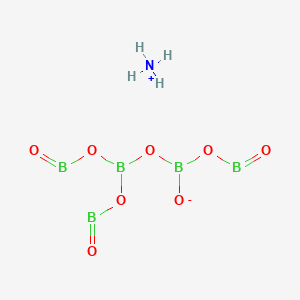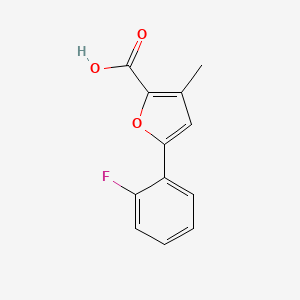
2-Chloro-N-(4-fluoro-3-(trifluoromethyl)benzyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(4-fluoro-3-(trifluoromethyl)benzyl)acetamide is an organic compound characterized by the presence of chloro, fluoro, and trifluoromethyl groups attached to a benzyl acetamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-fluoro-3-(trifluoromethyl)benzyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoro-3-(trifluoromethyl)benzylamine and chloroacetyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction.
Reaction Mechanism: The chloroacetyl chloride reacts with 4-fluoro-3-(trifluoromethyl)benzylamine to form the desired product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization or chromatography, may be employed to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-N-(4-fluoro-3-(trifluoromethyl)benzyl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide may be employed.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Aplicaciones Científicas De Investigación
2-Chloro-N-(4-fluoro-3-(trifluoromethyl)benzyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(4-fluoro-3-(trifluoromethyl)benzyl)acetamide depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The presence of the chloro, fluoro, and trifluoromethyl groups can influence its binding affinity and specificity for these targets.
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)benzylamine: Shares the trifluoromethyl group but lacks the chloro and acetamide functionalities.
2-Fluoro-4-(trifluoromethyl)benzonitrile: Contains the trifluoromethyl and fluoro groups but has a nitrile instead of an acetamide group.
Uniqueness
2-Chloro-N-(4-fluoro-3-(trifluoromethyl)benzyl)acetamide is unique due to the combination of chloro, fluoro, and trifluoromethyl groups attached to a benzyl acetamide structure. This unique combination imparts specific chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H8ClF4NO |
|---|---|
Peso molecular |
269.62 g/mol |
Nombre IUPAC |
2-chloro-N-[[4-fluoro-3-(trifluoromethyl)phenyl]methyl]acetamide |
InChI |
InChI=1S/C10H8ClF4NO/c11-4-9(17)16-5-6-1-2-8(12)7(3-6)10(13,14)15/h1-3H,4-5H2,(H,16,17) |
Clave InChI |
CXBUNQJKIJOOHN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CNC(=O)CCl)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 5-methyl ester](/img/structure/B14768639.png)











